molecular formula C42H48O8 B8217918 1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane

Cat. No.: B8217918
M. Wt: 680.8 g/mol
InChI Key: UHQDTNQKIOUQGE-UHFFFAOYSA-N
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Description

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is a tetraaryladamantane derivative known for its unique structural properties This compound consists of an adamantane core substituted with four 2,4-dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane typically involves the following steps:

    Formation of the Adamantane Core: The adamantane core can be synthesized through the trimerization of cyclopentadiene followed by hydrogenation.

    Substitution with Dimethoxyphenyl Groups: The adamantane core is then subjected to Friedel-Crafts alkylation with 2,4-dimethoxybenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the 2,4-dimethoxyphenyl groups at the 1,3,5, and 7 positions of the adamantane core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane involves its ability to form inclusion complexes with various guest molecules. The rigid adamantane core provides a stable framework, while the dimethoxyphenyl groups create a favorable environment for encapsulating small molecules. This encapsulation can protect guest molecules from degradation and facilitate their controlled release.

Comparison with Similar Compounds

Similar Compounds

    1,3,5,7-Tetrakis(4-methoxyphenyl)adamantane: Similar structure but with methoxy groups at the 4-position.

    1,3,5,7-Tetrakis(4-methoxy-2-methylphenyl)adamantane: Contains additional methyl groups on the aromatic rings.

    1,3,5,7-Tetrakis(4-methoxy-2-ethylphenyl)adamantane: Contains ethyl groups on the aromatic rings.

Uniqueness

1,3,5,7-Tetrakis(2,4-dimethoxyphenyl)adamantane is unique due to the specific positioning of the dimethoxy groups, which enhances its ability to form stable inclusion complexes and provides distinct chemical reactivity compared to its analogs.

Properties

IUPAC Name

1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H48O8/c1-43-27-9-13-31(35(17-27)47-5)39-21-40(32-14-10-28(44-2)18-36(32)48-6)24-41(22-39,33-15-11-29(45-3)19-37(33)49-7)26-42(23-39,25-40)34-16-12-30(46-4)20-38(34)50-8/h9-20H,21-26H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQDTNQKIOUQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC4(CC(C2)(CC(C3)(C4)C5=C(C=C(C=C5)OC)OC)C6=C(C=C(C=C6)OC)OC)C7=C(C=C(C=C7)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H48O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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